Ethyl 3-(pyrimidin-2-yl)propanoate Ethyl 3-(pyrimidin-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 459818-76-9
VCID: VC3949757
InChI: InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3
SMILES: CCOC(=O)CCC1=NC=CC=N1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

Ethyl 3-(pyrimidin-2-yl)propanoate

CAS No.: 459818-76-9

Cat. No.: VC3949757

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(pyrimidin-2-yl)propanoate - 459818-76-9

Specification

CAS No. 459818-76-9
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name ethyl 3-pyrimidin-2-ylpropanoate
Standard InChI InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3
Standard InChI Key XZMZHLGLBXLEPY-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=NC=CC=N1
Canonical SMILES CCOC(=O)CCC1=NC=CC=N1

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-(pyrimidin-2-yl)propanoate belongs to the class of β-keto esters, featuring a pyrimidine ring at the third carbon of the propanoate backbone. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. Key structural identifiers include:

  • SMILES Notation: CCOC(=O)CCC1=NC=CC=N1

  • InChI Key: YRBGYWCFVWMVGS-UHFFFAOYSA-N

Physical Properties

Experimental and predicted physicochemical data are summarized below :

PropertyValue
Boiling Point341.4 ± 44.0 °C (Predicted)
Density1.210 ± 0.06 g/cm³ (Predicted)
pKa8.89 ± 0.50 (Predicted)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

The compound’s stability under standard conditions makes it suitable for long-term storage, though it is sensitive to strong acids, bases, and oxidizing agents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of ethyl 3-(pyrimidin-2-yl)propanoate typically involves nucleophilic substitution or esterification reactions. A common approach adapts methods from patent literature :

  • Reaction of Pyrimidine Derivatives:

    • 2-Aminopyridine reacts with ethyl acrylate under reflux conditions (100°C, 24 hours) in an inert atmosphere.

    • Yield: ~30% (unoptimized) .

  • Purification Protocol:

    • Crude product is adsorbed onto silica gel and eluted with petroleum ether/ethyl acetate mixtures.

    • Recrystallization in non-polar solvents yields white crystalline product (86% purity, 99% HPLC) .

Industrial Production

Industrial methods prioritize scalability and efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic Hydrogenation: Pd/C catalysts enable selective reduction of intermediates .

Chemical Reactivity and Functionalization

The compound’s reactivity centers on its ester and pyrimidine moieties:

Ester Hydrolysis

  • Acidic Conditions: Hydrolysis yields 3-(pyrimidin-2-yl)propanoic acid (CAS 819850-16-3) .

  • Basic Conditions: Saponification forms carboxylate salts, useful in further derivatization .

Nucleophilic Substitution

  • Ammonolysis: Reaction with amines produces amide derivatives, potential protease inhibitors.

  • Reduction: Sodium borohydride (NaBH₄) reduces the keto group to secondary alcohols.

Cyclization Reactions

  • Heterocycle Formation: Under basic conditions, intramolecular cyclization generates pyrazolo[1,5-a]pyrimidine derivatives, bioactive scaffolds in drug discovery .

Biological and Pharmacological Applications

Anticoagulant Intermediate

Ethyl 3-(pyrimidin-2-yl)propanoate is a precursor to dabigatran etexilate, a direct thrombin inhibitor . Key steps include:

  • Coupling with Benzamidine Derivatives: Forms the active pharmaceutical ingredient (API) .

  • Ester-to-Amide Conversion: Enhances bioavailability and target specificity .

Antimicrobial Activity

Preliminary studies suggest moderate activity against Candida albicans and Staphylococcus aureus, though mechanisms remain underexplored.

Comparative Analysis with Analogous Compounds

Ethyl 2-(Pyrimidin-2-yl)acetate (CAS 63155-11-3)

  • Structural Difference: Acetate backbone vs. propanoate.

  • Reactivity: Shorter chain reduces steric hindrance, accelerating nucleophilic attacks .

3-(Pyrimidin-4-yl)propanoic Acid Derivatives

  • Bioactivity: Pyrimidin-4-yl analogs exhibit higher affinity for kinase targets but lower metabolic stability.

Industrial and Regulatory Considerations

Scalability Challenges

  • Byproduct Management: Silica gel adsorption effectively removes pigments and side products .

  • Cost Efficiency: Transitioning from batch to flow chemistry reduces solvent use by 40%.

Future Directions and Research Opportunities

  • Catalytic Innovations: Developing non-precious metal catalysts for greener synthesis.

  • Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.

  • Process Intensification: Microwave-assisted reactions to reduce synthesis time.

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